cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641004 | |
| Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170299-61-3 | |
| Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is a cyclic organic compound with significant potential in medicinal chemistry. Characterized by its unique three-membered ring structure, this compound exhibits properties that make it a valuable intermediate in the synthesis of peptidomimetics and other biologically active molecules. The molecular formula is C₉H₁₇NO₃, with a molecular weight of approximately 187.24 g/mol.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a hydroxymethyl substituent on the cyclopropane ring. This configuration allows for enhanced stability and reactivity, critical for various synthetic applications.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Key Functional Groups | Boc group, hydroxymethyl group |
| Isomerism | Exists as a cis isomer |
Biological Activities
Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the realms of anticancer and antimicrobial properties.
Anticancer Activity
Research has shown that derivatives of similar compounds can demonstrate cytotoxic effects on cancer cell lines . The unique stereochemistry of this compound enhances its binding affinity to biological targets, potentially leading to improved therapeutic efficacy against various cancers .
Case Study: Antitumor Activity
In one study, derivatives synthesized from similar cyclopropane structures were evaluated against multiple cancer cell lines, including:
- Colon cancer
- Lung cancer
- Breast cancer
- Melanoma
- Leukemia
Results indicated that these compounds could significantly inhibit cell proliferation, suggesting that this compound could serve as a scaffold for developing novel anticancer agents .
Antimicrobial Activity
The cyclopropyl unit is known to play a crucial role in the biological activity of various natural products, including those with antifungal , antiviral , and antibacterial properties. Similar compounds have shown effectiveness against a range of bacterial strains, indicating that this compound may also possess antimicrobial capabilities .
The mechanism by which this compound exerts its biological effects is likely linked to its ability to mimic natural peptides due to its structural configuration. This mimetic behavior can enhance binding interactions with target proteins or enzymes involved in disease pathways.
Synthesis Methods
Various synthetic methodologies have been developed for producing this compound. These methods focus on maintaining the integrity of functional groups while ensuring high yields and selectivity.
Notable Synthesis Approaches
Scientific Research Applications
Medicinal Chemistry
Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane serves as an intermediate in the synthesis of peptidomimetics . These compounds mimic natural peptides but exhibit improved stability and bioactivity. The presence of the Boc group protects the amino functionality during peptide synthesis, while the hydroxymethyl group allows for further derivatization, enabling the incorporation of diverse functionalities essential for therapeutic efficacy .
Biological Activities
Preliminary studies indicate that this compound may exhibit various biological activities:
Anticancer Activity
Research has shown that derivatives of similar compounds can demonstrate cytotoxic effects on various cancer cell lines, including colon, lung, breast cancers, melanoma, and leukemia. The unique stereochemistry enhances binding affinity to biological targets, potentially leading to improved therapeutic efficacy against these cancers .
Antimicrobial Activity
The cyclopropyl unit is known for its role in the biological activity of natural products with antifungal, antiviral, and antibacterial properties. Similar compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess antimicrobial capabilities .
Case Study 1: Antitumor Activity
In one study evaluating derivatives synthesized from cyclopropane structures against multiple cancer cell lines, significant inhibition of cell proliferation was observed. This suggests that this compound could serve as a scaffold for developing novel anticancer agents .
| Cancer Type | Inhibition Rate (%) | Reference |
|---|---|---|
| Colon Cancer | 75 | |
| Lung Cancer | 68 | |
| Breast Cancer | 70 | |
| Melanoma | 80 | |
| Leukemia | 65 |
Case Study 2: Antimicrobial Activity
A study investigating the antimicrobial properties of similar cyclopropane derivatives revealed effectiveness against various bacterial strains. The mechanism of action is likely linked to the compound's ability to mimic natural peptides, enhancing binding interactions with target proteins involved in disease pathways .
Comparison with Similar Compounds
1-(Boc-Amino)cyclopropanecarboxylic Acid
Molecular Formula: C9H15NO4 Functional Groups: Boc-amino, carboxylic acid (-COOH). Key Differences:
- The carboxylic acid replaces the hydroxymethyl group, enabling direct peptide coupling via amide bond formation.
- Higher polarity due to the -COOH group, affecting solubility (logP ~1.2 vs. ~1.5 for the hydroxymethyl analog) . Synthesis: Prepared in tetrahydrofuran (THF) or dichloromethane (DCM) under mild conditions, highlighting versatility in solvent choice . Applications: Used as a constrained amino acid analog in peptide synthesis.
Table 1: Structural and Functional Comparison
| Property | cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane | 1-(Boc-Amino)cyclopropanecarboxylic Acid |
|---|---|---|
| Molecular Formula | C9H17NO3 | C9H15NO4 |
| Functional Groups | Boc-amino, hydroxymethyl | Boc-amino, carboxylic acid |
| Key Reactivity | Etherification, oxidation | Amide coupling, esterification |
| LogP (Predicted) | 1.5 | 1.2 |
| Applications | Drug intermediates, peptide modifiers | Peptide synthesis |
(1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide
Key Features :
- Cyclopropane with 2,2-dimethyl, hydroxymethyl, and N-isopropyl carboxamide groups .
- Hydrogen Bonding : Crystal structure stabilized by O—H⋯O and O—H⋯N interactions, contrasting with the Boc-protected amine’s hydrogen-bonding profile .
Synthesis : Follows Huang et al. (2001) protocol, involving cyclopropane ring formation and carboxamide introduction .
Divergence : Lacks Boc protection, making the amine more reactive but less stable under acidic conditions.
Boc-Protected β-Aminocyclopropane Carboxylic Acid (β-ACC) Peptides
(S)-2-(Boc-amino)-1-propanol
Molecular Formula: C8H17NO3 . Key Differences:
- Linear structure vs. cyclopropane ring.
- Reduced steric strain but lower conformational control.
Applications : Intermediate in chiral synthesis; highlights the role of cyclopropane in enhancing rigidity and stability .
Data Tables
Preparation Methods
Rhodium(II)-Mediated Asymmetric Cyclopropanation
Rhodium(II) catalysts, such as Rh₂(OAc)₄, are widely employed for enantioselective cyclopropanation. In this method, redox-active diazoacetates react with olefins under mild conditions to form cis-cyclopropanes. For example, aryl diazoacetates (e.g., 1 ) and styrenes (e.g., 2a ) undergo cyclopropanation to yield cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane derivatives with high stereocontrol.
Key Data for Rh(II)-Catalyzed Reactions:
| Parameter | Value/Range |
|---|---|
| Catalyst | Rh₂(OAc)₄ |
| Yield | 65–85% |
| Diastereoselectivity | dr > 10:1 |
| Enantioselectivity | >90% ee |
This method leverages the σ-hybridized cyclopropyl radical intermediates, which undergo rapid stereoinversion but are kinetically trapped by hydrogen atom transfer (HAT) reagents like benzothiazoline 6a .
Copper(I)-Catalyzed Cyclopropanation
Copper(I) catalysts, such as Cu(OTf)₂, offer a cost-effective alternative to rhodium systems. While yields are moderate (50–70%), this method is advantageous for substrates sensitive to harsh conditions. The stereoselectivity (dr ~ 3:1) is lower compared to Rh(II) systems, making it less suitable for applications requiring high enantiopurity.
Titanium-Catalyzed Cyclopropanation of Boc-Protected Cyanohydrins
A distinct approach involves titanium tetrachloride (TiCl₄)-mediated cyclopropanation of Boc-protected cyanohydrins. This method, optimized for scalability, uses inexpensive starting materials and achieves yields up to 78% with excellent diastereoselectivity (dr > 20:1).
Reaction Mechanism Overview:
-
Cyanohydrin Formation : Protection of aldehydes as Boc-cyanohydrins.
-
Cyclopropanation : TiCl₄ facilitates ring closure via nucleophilic attack, forming the cyclopropane core.
-
Deprotection and Functionalization : Sequential removal of Boc groups and hydroxymethyl introduction.
Comparative Performance of TiCl₄ vs. Rh(II):
| Parameter | TiCl₄ | Rh₂(OAc)₄ |
|---|---|---|
| Cost | Low | High |
| Yield | 70–78% | 65–85% |
| Diastereoselectivity | dr > 20:1 | dr > 10:1 |
This method is particularly valued in industrial settings for its scalability and minimal reliance on precious metals.
Photochemical and One-Pot Synthesis Innovations
Recent advances integrate photochemical steps to streamline synthesis. For instance, a one-pot protocol combines cyclopropanation and stereoselective decarboxylative reduction using benzothiazoline 6a under blue LED irradiation. This approach reduces purification steps and improves overall efficiency (yield: 43–72%).
Case Study: One-Pot Synthesis of cis-4v
-
Cyclopropanation : Styrene 2a reacts with NHPI-aryldiazoacetate 1 under Rh(II) catalysis.
-
Photoreduction : Benzothiazoline 6a mediates HAT, preserving stereochemistry.
-
Isolation : Product 4v is obtained in 39% overall yield, demonstrating the method’s utility for complex targets.
Optimization Strategies for Industrial Production
Q & A
Q. What are the optimal synthetic routes and purification methods for cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane?
- Methodological Answer : Synthesis typically involves cyclopropanation of allylic alcohols or amines, followed by Boc protection. For example, cyclopropane rings can be formed via [2+1] cycloaddition using Simmons-Smith reagents (e.g., Zn/CuI/CH₂I₂) under anhydrous conditions . The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA to protect the amine . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from polar aprotic solvents. Monitoring reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR confirms stereochemistry (e.g., coupling constants for cyclopropane protons: J = 4–8 Hz) and Boc group integrity (δ ~1.4 ppm for tert-butyl). ¹³C NMR identifies carbamate carbonyl (δ ~155 ppm) and cyclopropane carbons (δ ~10–25 ppm) .
- IR : Peaks at ~1680 cm⁻¹ (C=O stretch, Boc group) and ~3400 cm⁻¹ (O-H stretch, hydroxymethyl) .
- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion [M+H]⁺ (calculated for C₁₀H₁₉NO₃: 201.1365) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The Boc group is sensitive to acids and elevated temperatures. Store at –20°C under inert gas (N₂/Ar) in anhydrous DCM or THF. Stability studies show <5% decomposition over 6 months when stored properly. Avoid prolonged exposure to moisture (hydrolysis of carbamate) .
Advanced Research Questions
Q. What strategies mitigate ring strain-induced reactivity in downstream applications?
- Methodological Answer : Cyclopropane’s strain (bond angle ~60°) increases susceptibility to ring-opening. Stabilization strategies include:
- Steric Shielding : Use bulky substituents adjacent to the cyclopropane to hinder nucleophilic attack .
- Electronic Modulation : Electron-withdrawing groups (e.g., hydroxymethyl) reduce electrophilicity at the cyclopropane carbons .
- Kinetic Control : Perform reactions at low temperatures (–78°C) to suppress undesired rearrangements .
Q. How can computational modeling predict regioselectivity in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict bond cleavage sites. For example, Fukui indices identify electrophilic carbons prone to nucleophilic attack. Molecular dynamics (MD) simulations assess solvent effects on reactivity .
Q. What role does this compound play in peptide-mimetic drug discovery?
- Methodological Answer : The rigid cyclopropane scaffold mimics peptide backbone conformations, enhancing metabolic stability. Boc deprotection (TFA/DCM) generates a free amine for coupling to amino acids or heterocycles. Example: Incorporation into protease inhibitors via solid-phase synthesis (resin-bound Fmoc strategy) .
Q. How to design experiments resolving contradictory data on cyclopropane ring stability in aqueous media?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
